(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is an organic compound that features a thiadiazole ring, a benzylsulfonyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide or dichloromethane, and catalysts or reagents like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylprop-2-enamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylsulfonyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and substituted benzylsulfonyl derivatives. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-3-[(benzylsulfonyl)methyl]benzene: Similar in structure due to the presence of the benzylsulfonyl group.
Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate: Shares the benzylsulfonyl moiety and is used as an antiplatelet agent.
Uniqueness
(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is unique due to its combination of the thiadiazole ring and the phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H15N3O3S2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(25-17)26(23,24)13-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20,22)/b12-11+ |
InChI Key |
DCQWXIGKSVUQAT-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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